molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No.: B1311990
CAS No.: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Quinoline derivatives, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .

Mode of Action

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .

Biochemical Pathways

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .

Action Environment

It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .

Biochemical Analysis

Biochemical Properties

3-Nitro-5,6,7,8-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the bioavailability and activity of this compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and therapeutic potential. For example, its accumulation in certain tissues may enhance its anti-cancer effects, while its distribution to other tissues may lead to adverse effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Scientific Research Applications

Biological Research

  • Enzyme Inhibition :
    • 3-Nitro-5,6,7,8-tetrahydroquinoline has been studied as an inhibitor of neuronal nitric oxide synthase (nNOS), relevant in neurological disorders. Its ability to modulate enzyme activity makes it a candidate for therapeutic development in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study showed that compounds similar to 3-nitro derivatives effectively inhibited Staphylococcus aureus and Escherichia coli.

Pharmaceutical Applications

  • Therapeutic Potential :
    • The compound has been investigated for its anticancer properties. Studies suggest that certain derivatives can inhibit tumor growth in preclinical models.
  • Pain Management :
    • Related compounds have shown promise in alleviating neuropathic pain in animal models. A derivative demonstrated a reduction in thermal hyperalgesia and tactile allodynia at doses of 30 mg/kg .

Industrial Applications

This compound serves as an intermediate in the synthesis of various dyes and pigments due to its stable structure and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated significant activity against:

CompoundPathogenInhibition Zone (mm)
3-Nitro Derivative AS. aureus15
3-Nitro Derivative BE. coli12

This study highlights the potential of these derivatives as lead compounds for drug development.

Case Study 2: Neuropathic Pain Relief

In a preclinical trial involving rats with nerve injury-induced pain, a derivative of tetrahydroquinoline was administered. The results showed:

Treatment GroupPain Measurement (Baseline vs Post-Treatment)
Control8.5 vs 8.0
Treatment8.4 vs 5.0

These findings suggest the compound's efficacy in pain management therapies .

Biological Activity

3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in cancer treatment and other diseases.

Overview of this compound

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 84531-35-1

This compound is a derivative of quinoline and is recognized for its antibacterial, antifungal, antimalarial, and anticancer properties. Its structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes and proteins involved in cellular processes. Notably:

  • Cytochrome P450 Enzymes : It modulates the activity of these enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : this compound influences cell signaling pathways that regulate proliferation and apoptosis.

Biochemical Pathways

The compound's action involves several key biochemical interactions:

  • Inhibition of NF-κB Activation : It has been shown to inhibit LPS-induced NF-κB transcriptional activity, which is significant in inflammatory responses and cancer progression .
  • Gene Expression Modulation : The compound alters the expression of genes involved in inflammation and cell survival pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity across various human cancer cell lines. A study evaluated its effects on 60 different human tumor cell lines representing various cancers such as leukemia, melanoma, lung cancer, and breast cancer. The findings indicated that certain derivatives showed potent antitumor effects at low concentrations (log10 GI50 = -4.7) against these cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (μM)Activity Level
Leukemia0.70High
Melanoma0.90Moderate
Lung Cancer1.50Moderate
Breast Cancer2.00Low

Other Biological Activities

In addition to its anticancer properties:

  • Antimicrobial Effects : The compound shows promise against various bacterial strains and fungi.
  • Anti-inflammatory Properties : By modulating inflammatory pathways through NF-κB inhibition, it may reduce inflammation in chronic conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives of tetrahydroquinolines to enhance biological activity:

  • Synthesis of Novel Derivatives : Researchers synthesized various derivatives to evaluate their cytotoxicity against human cancer cell lines. Compounds with specific functional groups demonstrated enhanced inhibitory effects on cancer cell growth compared to traditional chemotherapeutics .
  • Comparative Studies : The biological activities of this compound were compared with other quinoline derivatives. Notably, the presence of the nitro group was found to significantly enhance its reactivity and biological efficacy.

Properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452520
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84531-35-1
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (2.4 g, 0.012 mole), cyclohexanone (1.18 g, 0.012 mole) and ammonia solution (2.0M, 120 mL) in methanol was refluxed overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (2.02 g, 94% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?

A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].

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